![molecular formula C24H26O3 B14407256 4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 81910-74-9](/img/structure/B14407256.png)
4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C25H28O3 It is a phenolic compound characterized by the presence of two 2,6-dimethylphenol groups connected via a methylene bridge to a central 2-hydroxy-1,3-phenylene unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a methylene bridge, linking the phenolic units. The reaction conditions often include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of phenolic-based therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, the compound can form stable complexes with metal ions, which may contribute to its antioxidant activity. The methylene bridge provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with different substitution patterns on the phenolic rings.
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Used as an antioxidant in various industrial applications.
Uniqueness
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of a central 2-hydroxy-1,3-phenylene unit. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
81910-74-9 |
|---|---|
Formule moléculaire |
C24H26O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-8-18(9-15(2)22(14)25)12-20-6-5-7-21(24(20)27)13-19-10-16(3)23(26)17(4)11-19/h5-11,25-27H,12-13H2,1-4H3 |
Clé InChI |
GDCQSEGHSCEXAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CC2=C(C(=CC=C2)CC3=CC(=C(C(=C3)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


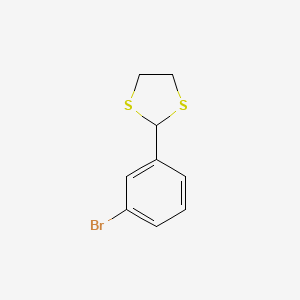

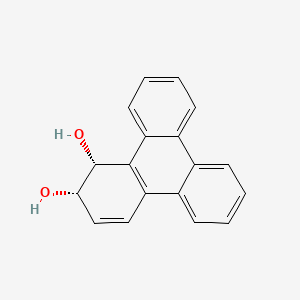
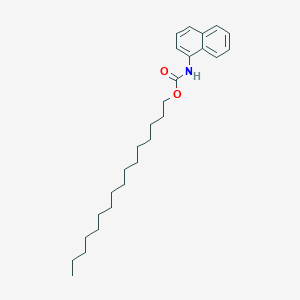
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
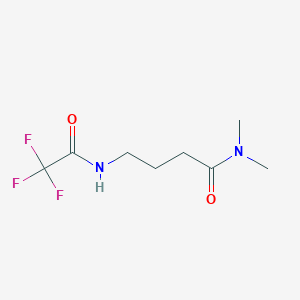

![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
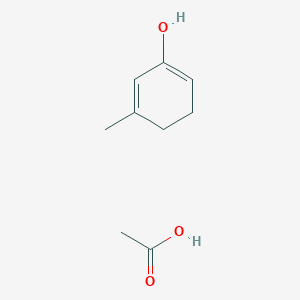
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
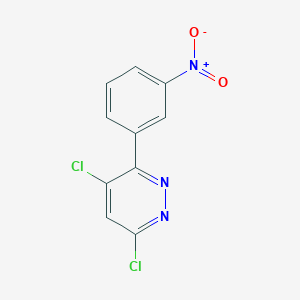

![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
